Acide 3β-hydroxy-5-cholesténoïque

Vue d'ensemble

Description

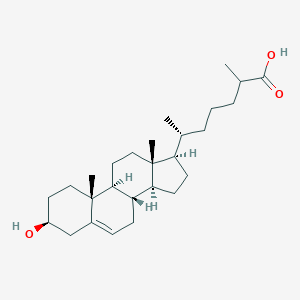

3-Hydroxy-5-cholestenoic acid is a metabolite of cholesterol and is classified as a steroid acid. It is formed when cholesterol undergoes oxidation, resulting in the conversion of one of its terminal methyl groups to the corresponding aldehyde. This compound is found in human plasma and has been studied for its role in various biological processes, including its potential as a modulator of γ-secretase, an enzyme involved in the production of amyloid-β peptides .

Applications De Recherche Scientifique

3-Hydroxy-5-cholestenoic acid has several scientific research applications:

Chemistry: Used as a model compound to study steroid metabolism and oxidation processes.

Biology: Investigated for its role in cholesterol metabolism and its presence in human plasma.

Mécanisme D'action

3beta-Hydroxy-5-cholestenoic acid, also known as 3-Hydroxy-5-cholestenoic acid or 3-HCOA, is an active metabolite of cholesterol . It plays a significant role in various biochemical pathways and has a unique mode of action. This article will delve into the details of its mechanism of action.

Mode of Action

3-HCOA acts as a modulator of γ-secretase . It selectively decreases the levels of amyloid β (1-42) peptide (Aβ42) and increases Aβ38 levels, with no effect on total Aβ in CHO2B7 cells . This modulation of γ-secretase activity alters the production of Aβ peptides, which are implicated in Alzheimer’s disease .

Biochemical Pathways

3-HCOA is an active metabolite of cholesterol, formed when cholesterol is metabolized by the cytochrome P450 (CYP) isomer CYP27A1 . It is involved in the primary bile acid biosynthesis pathway . The modulation of γ-secretase by 3-HCOA affects the production of Aβ peptides, influencing the amyloidogenic pathway .

Pharmacokinetics

It is known that it is an endogenous metabolite of cholesterol, suggesting that its bioavailability may be influenced by cholesterol metabolism .

Result of Action

The modulation of γ-secretase by 3-HCOA leads to a decrease in Aβ42 levels and an increase in Aβ38 levels . This shift in Aβ peptide production could potentially influence the pathogenesis of Alzheimer’s disease, as Aβ42 has been implicated as the initiating molecule in the disease .

Action Environment

The action of 3-HCOA may be influenced by various environmental factors, including the levels of cholesterol, as 3-HCOA is a metabolite of cholesterol . .

Analyse Biochimique

Biochemical Properties

3beta-Hydroxy-5-cholestenoic acid plays a significant role in biochemical reactions. It is a modulator of γ-secretase , an enzyme that cleaves single-pass transmembrane proteins at residues within the transmembrane domain . This compound decreases amyloid β (1-42) peptide (Aβ42) and increases Aβ38 levels with no effect on total Aβ in CHO2B7 cells .

Cellular Effects

The effects of 3beta-Hydroxy-5-cholestenoic acid on various types of cells and cellular processes are profound. It influences cell function by modulating γ-secretase, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3beta-Hydroxy-5-cholestenoic acid involves its binding interactions with γ-secretase . It modulates the activity of this enzyme, leading to changes in the production of amyloid β peptides, which are implicated in neurodegenerative disorders such as Alzheimer’s disease .

Temporal Effects in Laboratory Settings

It is known that this compound can decrease endogenous murine Aβ42 production by 60 and 75% in mouse postnatal neuron-glia cultures at concentrations of 3 and 10 μM, respectively .

Metabolic Pathways

3beta-Hydroxy-5-cholestenoic acid is involved in the metabolic pathways of cholesterol, interacting with enzymes such as CYP27A1

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Hydroxy-5-cholestenoic acid can be synthesized through the oxidation of cholesterol. The process involves the use of specific oxidizing agents and conditions to achieve the desired transformation. One common method involves the use of cytochrome P450 enzymes, particularly CYP27A1, which catalyzes the oxidation of cholesterol to produce 3-Hydroxy-5-cholestenoic acid .

Industrial Production Methods: Industrial production of 3-Hydroxy-5-cholestenoic acid typically involves biotechnological approaches, utilizing microbial or enzymatic systems to convert cholesterol into the desired product. These methods are advantageous due to their specificity and efficiency in producing high yields of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Hydroxy-5-cholestenoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other metabolites.

Reduction: Reduction reactions can convert the compound back to its precursor forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Cytochrome P450 enzymes, particularly CYP27A1.

Reducing Agents: Various chemical reducing agents can be used depending on the desired product.

Substitution Reagents: Specific reagents that introduce functional groups under controlled conditions.

Major Products Formed:

Oxidation Products: Further oxidized metabolites of cholesterol.

Reduction Products: Reduced forms of the compound, potentially reverting to cholesterol or related derivatives.

Substitution Products: Modified molecules with different functional groups.

Comparaison Avec Des Composés Similaires

3-Oxo-4-cholestenoic acid: Another cholesterol metabolite with similar properties.

Betulinic acid: A natural triterpenoid with comparable biological activities.

Uniqueness: 3-Hydroxy-5-cholestenoic acid is unique due to its specific role as a γ-secretase modulator and its presence in human plasma at significant concentrations. Its ability to modulate amyloid-β peptide production distinguishes it from other similar compounds .

Activité Biologique

3-Hydroxy-5-cholestenoic acid (also known as 3β-hydroxy-5-cholestenoic acid) is a significant metabolite in cholesterol metabolism, primarily functioning within the biosynthesis of bile acids. This article explores its biological activity, mechanisms, and implications in health and disease, supported by relevant data tables and research findings.

Overview of 3-Hydroxy-5-Cholestenoic Acid

3-Hydroxy-5-cholestenoic acid is classified as a monohydroxy bile acid and is produced through the enzymatic action of cytochrome P450 (specifically CYP27A1) on cholesterol. It plays a crucial role in the metabolism of cholesterol and the formation of bile acids, which are essential for lipid digestion and absorption.

- Molecular Formula : C27H44O3

- Molecular Weight : 416.636 g/mol

- CAS Number : 6561-58-6

Bile Acid Biosynthesis

3-Hydroxy-5-cholestenoic acid is an intermediate in the primary bile acid biosynthesis pathway. It is formed from cholest-5-ene-3β,26-diol and subsequently converted into other bile acids such as 3β,7α-dihydroxy-5-cholestenoic acid by CYP7B . This pathway is essential for maintaining cholesterol homeostasis and facilitating fat digestion.

Regulation of Cholesterol Levels

Research indicates that levels of 3-hydroxy-5-cholestenoic acid in plasma can reflect cholesterol metabolism status. In a study involving healthy individuals, plasma concentrations averaged 67.2 ng/ml, which correlated positively with other bile acids . This suggests its potential use as a biomarker for assessing cholesterol-related disorders.

The biological activity of 3-hydroxy-5-cholestenoic acid extends beyond its role in bile acid synthesis:

- Influence on Gut Microbiome : It has been identified as a metabolite that can predict gut microbiome diversity, which is linked to overall health .

- Cholesterol Metabolism Regulation : By serving as a signaling molecule, it may help regulate genes involved in lipid metabolism and inflammation .

Case Study: Plasma Levels in Healthy Humans

A study analyzed plasma samples from eleven healthy subjects, revealing the following average concentrations for various bile acids:

| Bile Acid | Average Concentration (ng/ml) |

|---|---|

| 3β-Hydroxy-5-cholestenoic acid | 67.2 ± 27.9 |

| 3β,7α-Dihydroxy-5-cholestenoic acid | 38.9 ± 25.6 |

| 7α-Hydroxy-3-oxo-4-cholestenoic acid | 81.7 ± 27.9 |

These findings highlight the variability and significance of cholestenoic acids in human plasma compared to traditional bile acids .

Research on Metabolic Pathways

Further studies have shown that alterations in the levels of this metabolite can indicate disruptions in bile acid synthesis pathways, potentially leading to conditions such as cholestasis or gallstones .

Propriétés

IUPAC Name |

(6R)-6-[(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h8,17-18,20-24,28H,5-7,9-16H2,1-4H3,(H,29,30)/t17-,18?,20+,21+,22-,23+,24+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXOMPRLWLXFAP-AMQKJUDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70984186 | |

| Record name | 3-Hydroxycholest-5-en-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6561-58-6 | |

| Record name | 3β-Hydroxy-5-cholestenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6561-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-5-cholestenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006561586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxycholest-5-en-26-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.